molecular formula C13H14N4O3S2 B2480825 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-84-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2480825
CAS No.: 1421441-84-0
M. Wt: 338.4
InChI Key: IGKMRGAROZXKET-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a carboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and thiophen-2-ylmethyl morpholine-3-carboxylate.

  • Reaction Conditions: The reaction involves condensation under acidic conditions, followed by cyclization to form the thiadiazole ring.

  • Purification: The product is purified using recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of temperature and pH.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: These include sulfoxides and sulfones.

  • Reduced Derivatives: Reduced forms may include amines or alcohols.

  • Substituted Derivatives: Substituted products can vary widely based on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies. Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with specific enzymes and receptors in cells.

  • Pathways Involved: It modulates signaling pathways such as STAT3 and JAK/STAT, which are crucial in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents and functional groups.

  • Morpholine Derivatives: These compounds contain the morpholine ring but have different substituents on the ring.

This compound represents a promising area of research with potential applications in medicine, industry, and scientific research. Its unique structure and reactivity make it a valuable tool for chemists and biologists alike.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8-15-16-13(22-8)14-12(19)10-6-20-7-11(18)17(10)5-9-3-2-4-21-9/h2-4,10H,5-7H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKMRGAROZXKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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